2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester

Descripción general

Descripción

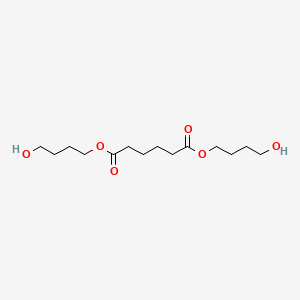

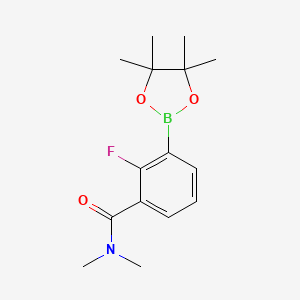

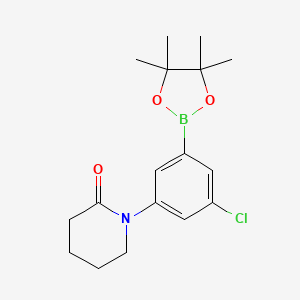

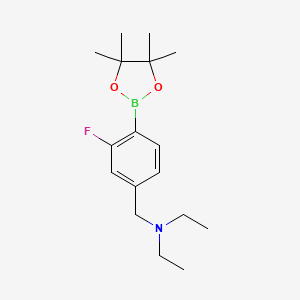

“2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-58-9 . Its IUPAC name is 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .

Molecular Structure Analysis

The molecular formula of this compound is C15H21BFNO3 . The InChI code is 1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3 .Chemical Reactions Analysis

Pinacol boronic esters, such as this compound, are valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.142 . It has a density of 1.1±0.1 g/cm3, and a boiling point of 422.6±40.0 °C at 760 mmHg . The flash point is 209.4±27.3 °C .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester, also known as 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide:

Pharmaceutical Development

This compound is utilized in the synthesis of various pharmaceutical agents. Its boronic acid ester group is particularly valuable in medicinal chemistry for creating boron-containing drugs, which can exhibit unique biological activities. The compound’s ability to form reversible covalent bonds with diols and other molecules makes it a versatile building block in drug design .

Organic Synthesis

In organic synthesis, this compound serves as a key intermediate. It is often used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This makes it a crucial component in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials .

Material Science

The compound’s unique structure allows it to be used in the development of advanced materials. For instance, it can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is particularly relevant in the creation of high-performance materials for industrial and technological uses .

Chemical Biology

In chemical biology, this compound is employed as a probe to study biological systems. Its boronic acid ester group can interact with biomolecules, allowing researchers to investigate enzyme functions, protein interactions, and cellular processes. This helps in understanding the molecular mechanisms underlying various biological phenomena .

Catalysis

This compound is also used as a catalyst in various chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes, where efficient and sustainable catalysis is essential. It is particularly effective in promoting reactions that form carbon-carbon and carbon-heteroatom bonds .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying specific substances. Its boronic acid ester group can form complexes with certain analytes, making it useful in assays and sensors designed to measure the presence of sugars, nucleotides, and other biomolecules .

Neutron Capture Therapy

The compound’s boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment. BNCT relies on the ability of boron atoms to capture neutrons and release high-energy particles that can destroy cancer cells. This application leverages the compound’s unique chemical properties to target and treat tumors .

Agricultural Chemistry

In agricultural chemistry, this compound is used to develop new agrochemicals, such as herbicides and pesticides. Its ability to interact with biological molecules makes it effective in controlling pests and diseases, thereby improving crop yields and agricultural productivity.

Sigma-Aldrich MilliporeSigma SpringerLink ChemicalBook VWR Sigma-Aldrich SpringerLink : ChemicalBook

Safety and Hazards

The compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338) .

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as protodeboronation . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This coupling is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s important to note that the compound’s stability and susceptibility to hydrolysis can influence its bioavailability .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Propiedades

IUPAC Name |

2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQUHHDNRQOMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132532 | |

| Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester | |

CAS RN |

2121512-58-9 | |

| Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3049541.png)